molecular formula C21H28F3N3O2 B7551472 N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide

N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide

Katalognummer B7551472
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: ZTLHOXLMOCVHOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide, commonly known as CTAP, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. CTAP is a selective antagonist of the mu-opioid receptor (MOR) and has been extensively studied for its ability to modulate the opioid system.

Wirkmechanismus

CTAP acts as a selective antagonist of the N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. CTAP binds to the N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide and prevents the activation of downstream signaling pathways, leading to a reduction in the effects of opioids.
Biochemical and Physiological Effects:
CTAP has been shown to modulate the effects of opioids on the immune system and the central nervous system. CTAP has also been shown to reduce the development of tolerance to opioids, which is a major limitation of opioid therapy. Additionally, CTAP has been shown to have anti-inflammatory effects and has been investigated for its potential applications in the treatment of inflammatory conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of CTAP is its selectivity for the N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide, which allows for the specific modulation of the opioid system. Additionally, CTAP has been extensively studied and has a well-established mechanism of action. However, one of the limitations of CTAP is its low solubility, which can make it difficult to work with in certain experimental conditions.

Zukünftige Richtungen

There are several future directions for research on CTAP. One area of research is the investigation of CTAP's potential applications in the treatment of inflammatory conditions. Additionally, CTAP has been investigated for its potential applications in the treatment of addiction and withdrawal symptoms. Further research is also needed to investigate the effects of CTAP on other opioid receptors and to develop more potent and selective CTAP derivatives.

Synthesemethoden

The synthesis of CTAP involves several steps, including the synthesis of the piperazine and the benzoyl chloride. The piperazine is first reacted with the cyclohexylmethylamine to form the corresponding piperazine derivative. The benzoyl chloride is then added to the piperazine derivative, followed by the addition of trifluoroacetic acid to form CTAP. The final product is purified using column chromatography to obtain pure CTAP.

Wissenschaftliche Forschungsanwendungen

CTAP has been extensively studied for its potential applications in various fields of research. One of the major applications of CTAP is in the study of the opioid system. CTAP is a selective antagonist of the N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide and has been used to investigate the role of the opioid system in various physiological and pathological conditions. CTAP has also been used to study the effects of opioids on the immune system and the central nervous system.

Eigenschaften

IUPAC Name

N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28F3N3O2/c22-21(23,24)18-9-5-4-8-17(18)20(29)27-12-10-26(11-13-27)15-19(28)25-14-16-6-2-1-3-7-16/h4-5,8-9,16H,1-3,6-7,10-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLHOXLMOCVHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CN2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.